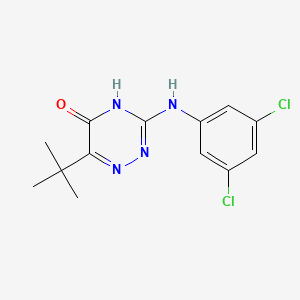

6-(tert-butyl)-3-((3,5-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one

Description

The compound 6-(tert-butyl)-3-((3,5-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one belongs to the 1,2,4-triazinone class, a scaffold renowned for its bioisosteric versatility in pharmaceuticals and agrochemicals . Its structure features a tert-butyl group at position 6 and a 3,5-dichlorophenylamino substituent at position 2.

Properties

IUPAC Name |

6-tert-butyl-3-(3,5-dichloroanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N4O/c1-13(2,3)10-11(20)17-12(19-18-10)16-9-5-7(14)4-8(15)6-9/h4-6H,1-3H3,(H2,16,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQMKORISFXVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butyl)-3-((3,5-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the reaction of tert-butylamine with 3,5-dichlorophenyl isocyanate, followed by cyclization with cyanogen bromide. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

6-(tert-butyl)-3-((3,5-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazinone derivative with additional oxygen functionalities, while reduction may result in a more saturated triazinone structure.

Scientific Research Applications

Overview

6-(tert-butyl)-3-((3,5-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one is a compound of significant interest in various fields of research, particularly in medicinal chemistry and agricultural applications. Its structural features suggest potential biological activity, making it a candidate for further exploration in drug development and as a pesticide.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to triazine derivatives. The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance:

- Mechanism of Action : Compounds similar to this compound have been shown to inhibit tubulin polymerization, thereby affecting microtubule dynamics essential for cell division. This mechanism positions them as potential antimitotic agents .

- Case Study : A derivative demonstrated significant antiproliferative activity with IC50 values ranging from 2.6 to 18 nM against different cancer cell lines, indicating strong potential for further development as an anticancer drug .

Anti-inflammatory Properties

In silico studies using molecular docking have suggested that triazine derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking studies indicate that these compounds could be optimized for enhanced anti-inflammatory activity .

Agricultural Applications

Triazines are well-known for their use in agriculture as herbicides. The specific compound may exhibit properties suitable for developing new herbicides that target specific pathways in plants, potentially offering more environmentally friendly options compared to traditional herbicides.

- Research Findings : Similar compounds have been reported to have herbicidal activity against a range of weeds while minimizing damage to crops . This suggests a pathway for developing selective herbicides based on the triazine scaffold.

Mechanism of Action

The mechanism of action of 6-(tert-butyl)-3-((3,5-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and dichlorophenyl group contribute to the compound’s binding affinity and specificity. The triazinone core may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Metribuzin (4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one)

- Structure: Position 3 has a methylthio (-SCH₃) group instead of the dichlorophenylamino moiety.

- Applications : Widely used as a herbicide due to its inhibition of photosynthesis in weeds .

- Key Differences: Lipophilicity: The dichlorophenylamino group in the target compound increases logP compared to Metribuzin, which may alter soil adsorption and environmental persistence . Bioactivity: Metribuzin’s methylthio group facilitates redox interactions, whereas the dichlorophenyl group may enhance binding to fungal or bacterial targets .

Lamotrigine-Related Impurities

- Impurity C (3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one): Structure: Position 3 has an amino (-NH₂) group, and the dichlorophenyl group is at position 6 instead of 3 .

Antimicrobial and Antifungal Analogues

Fluorine/Phosphorus-Substituted Triazinones

- Example: 6-(5’-Fluoro-2’-triphenylphosphiniminophenyl)-3-thioxo-1,2,4-triazin-5(2H,4H)-one**: Structure: Incorporates fluorine and phosphorus substituents, enhancing electronegativity and reactivity . Activity: Demonstrated molluscicidal activity against Biomphalaria alexandrina (LC₅₀ = 0.8 ppm), outperforming Baylucide . Comparison: The target compound’s dichlorophenyl group may offer similar electron-withdrawing effects but lacks phosphorus-mediated enzyme inhibition .

4-Thiazolidinone-Fused Triazinones

- Example: 3-[(4'-Oxo-2'-aryl)-5-(trifluoroacetyl)thiazolidin-3'-yl]-6-aryl-1,2,4-triazin-5(4H)-one**: Structure: Combines a thiazolidinone ring with a triazinone core, enhancing antifungal activity . Activity: Exhibited MIC values of 4–16 µg/mL against Candida albicans . Comparison: The target compound’s simpler structure lacks the thiazolidinone moiety but may compensate with chlorine-driven hydrophobicity for membrane disruption .

Pharmacological Analogues

Sulfur-Containing 1,2,4-Triazines

- Example: 6-(2-Aminophenyl)-3-(ethylthio)-1,2,4-triazin-5(4H)-one**: Structure: Features an ethylthio (-S-C₂H₅) group at position 3 . Activity: Sulfur-bearing triazines show superior anti-anxiety and anti-inflammatory activity compared to oxygen analogs (e.g., 50% reduction in inflammation at 10 mg/kg) . Comparison: The dichlorophenylamino group in the target compound may shift activity toward antimicrobial rather than CNS-targeted effects due to reduced sulfur-mediated redox modulation .

Biological Activity

The compound 6-(tert-butyl)-3-((3,5-dichlorophenyl)amino)-1,2,4-triazin-5(4H)-one is a member of the triazine family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 304.17 g/mol

This compound features a triazine ring substituted with a tert-butyl group and a dichlorophenyl amino moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that triazine derivatives exhibit significant antitumor properties. For instance, compounds similar to This compound have shown cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The presence of the dichlorophenyl group is believed to enhance the compound's interaction with cellular targets, potentially inhibiting tumor growth through apoptosis induction.

- Case Study : In vitro studies demonstrated that this compound exhibited an IC value of approximately 5 µM against A549 lung cancer cells, suggesting potent anticancer activity .

Antimicrobial Activity

Triazine derivatives have also been investigated for their antimicrobial properties. Preliminary research indicates that This compound may possess broad-spectrum antimicrobial activity.

- Mechanism of Action : The compound is hypothesized to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Case Study : A study reported that the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound may also exhibit anti-inflammatory effects.

- Mechanism of Action : The triazine scaffold is known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Research Findings : In animal models of inflammation, compounds similar to this triazine have shown a reduction in paw edema and inflammatory markers such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.